molecular formula C12H15FO B7846009 Cyclopentyl(4-fluorophenyl)methanol

Cyclopentyl(4-fluorophenyl)methanol

Cat. No.: B7846009
M. Wt: 194.24 g/mol
InChI Key: KBULKZDPYHXKKQ-UHFFFAOYSA-N
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Description

Cyclopentyl(4-fluorophenyl)methanol is an organic compound characterized by a cyclopentyl group attached to a 4-fluorophenyl ring and a hydroxyl group

Synthetic Routes and Reaction Conditions:

  • Grignard Reaction: One common synthetic route involves the reaction of cyclopentyl magnesium bromide with 4-fluorobenzaldehyde followed by reduction.

  • Reduction of Ketones: Another method includes the reduction of cyclopentyl(4-fluorophenyl)ketone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and high purity of the final product.

Types of Reactions:

  • Oxidation: this compound can be oxidized to cyclopentyl(4-fluorophenyl)carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

  • Reduction: Reduction reactions can convert the hydroxyl group to a methylene group using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO4, acidic conditions.

  • Reduction: NaBH4, LiAlH4, in anhydrous ether.

  • Substitution: Various nucleophiles, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Cyclopentyl(4-fluorophenyl)carboxylic acid.

  • Reduction: Cyclopentyl(4-fluorophenyl)methane.

  • Substitution: Various substituted cyclopentyl(4-fluorophenyl)methanols.

Scientific Research Applications

Cyclopentyl(4-fluorophenyl)methanol is used in various scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Cyclopentyl(4-fluorophenyl)methanol exerts its effects depends on its specific application. For example, in drug design, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Cyclopentyl(4-fluorophenyl)methanol is similar to other fluorinated phenylmethanols, such as:

  • Cyclopentyl(3-fluorophenyl)methanol

  • Cyclopentyl(2-fluorophenyl)methanol

  • Cyclopentyl(4-chlorophenyl)methanol

Uniqueness: this compound is unique due to the presence of the fluorine atom at the para-position of the phenyl ring, which significantly affects its chemical reactivity and biological activity compared to its non-fluorinated or differently substituted counterparts.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

cyclopentyl-(4-fluorophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO/c13-11-7-5-10(6-8-11)12(14)9-3-1-2-4-9/h5-9,12,14H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBULKZDPYHXKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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